Anxiolytic activity: Certain derivatives, such as 7-(1,1-Dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine (TPA023), exhibit anxiolytic effects with reduced sedation compared to traditional benzodiazepines. [, ]
Anticonvulsant activity: TPA023 also displays anticonvulsant properties in animal models. []
Bromodomain and Extraterminal (BET) inhibition: Bivalent triazolopyridazine derivatives have been developed as potent BET inhibitors with promising anticancer activity. []
c-Met inhibition: (S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644) is a potent and selective inhibitor of the receptor tyrosine kinase c-Met. []
Antioxidant activity: Some [, , ]triazolo[4,3-b]pyridazines have demonstrated antioxidant properties in vitro. []
Antiproliferative activity: Certain derivatives inhibit the proliferation of endothelial and tumor cells. []
Positive inotropic activity: Intermediate hydrazine derivatives in the synthesis of some [, , ]triazolo[4,3-b]pyridazines exhibit positive inotropic activity. []
Antimicrobial activity: Various [, , ]triazolo[4,3-b]pyridazine derivatives display antimicrobial activity against a range of bacteria and fungi. [, , , , ]
Synthesis Analysis
The synthesis of [, , ]triazolo[4,3-b]pyridazines typically involves the following general strategies:
Cyclization of 3-hydrazinopyridazines: This is a common approach where a 3-hydrazinopyridazine derivative is condensed with a suitable electrophile, followed by oxidative cyclization. [, , ] This method allows for the introduction of various substituents at different positions of the triazolopyridazine scaffold. []
Condensation of pyridazinones with phosphorus halides: Pyridazinones can be treated with phosphorus halides, such as POCl3, to form chloropyridazines, which can then be reacted with hydrazines or other nucleophiles to yield triazolopyridazines. [, ]
Multicomponent reactions: Some triazolopyridazine derivatives can be synthesized efficiently through multicomponent reactions, such as the one-pot synthesis of pyrido[2,3-d]pyrimidinones using aluminate sulfonic acid nanocatalyst. []
Molecular Structure Analysis
[1,2,4]Triazolo[4,3-b]pyridazines are characterized by a planar bicyclic structure. * The triazole and pyridazine rings are fused together, sharing two nitrogen atoms. []* Substituents can be introduced at various positions on both rings, which significantly influences their biological activity and physicochemical properties. [, ]* X-ray crystallography has been utilized to determine the precise spatial arrangement of atoms and bond lengths in several triazolopyridazine derivatives. [, , ]* Computational methods, such as DFT calculations, are often employed to study the electronic structure, HOMO-LUMO energy levels, and other molecular properties. [, ]
Mechanism of Action
The mechanism of action of [, , ]triazolo[4,3-b]pyridazines varies depending on their specific structure and target. For example:
GABAA receptor modulation: Triazolopyridazines that bind to the benzodiazepine site on GABAA receptors modulate GABAergic neurotransmission. They can act as agonists, antagonists, or inverse agonists, depending on their efficacy and selectivity for different GABAA receptor subtypes. [, , , , , , , , , ]
BET inhibition: Bivalent triazolopyridazine BET inhibitors bind to the bromodomains of BET proteins, disrupting their interaction with acetylated lysine residues on histones and other proteins, thereby affecting gene expression. []
c-Met inhibition: Triazolopyridazine c-Met inhibitors bind to the ATP-binding site of the kinase, preventing its activation and downstream signaling. []
Physical and Chemical Properties Analysis
The physicochemical properties of [, , ]triazolo[4,3-b]pyridazines depend on their specific substituents.
They are generally crystalline solids with relatively high melting points. [, , ]
Solubility can vary widely depending on the nature and position of substituents. [, , ]
Lipophilicity and other pharmacokinetic properties can be modulated by structural modifications. [, ]
Applications
Drug development: They are actively explored as potential therapeutic agents for anxiety disorders, epilepsy, cancer, and other diseases. [, , , , , , , , , , , , , , , , , , ]
Chemical probes: They can serve as valuable tools for investigating biological processes and pathways. [, ]
Materials science: Their unique structural and electronic properties make them potentially useful in the development of new materials. []
Future Directions
Future research on [, , ]triazolo[4,3-b]pyridazines is likely to focus on:
Development of more potent and selective ligands: Continued efforts are needed to optimize the structure and activity of these compounds for specific therapeutic targets. [, , , ]
Understanding structure-activity relationships: Detailed investigation of how structural modifications affect biological activity will guide the design of more effective compounds. [, , , , ]
Exploring new applications: The versatility of this scaffold suggests potential applications in various fields beyond drug development. [, , ]
This information provides a general overview of [, , ]triazolo[4,3-b]pyridazines based on the provided papers. It's important to note that the specific compound "6-(4-benzyl-1-piperazinyl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine" was not found in this literature set, and its properties and applications might differ from the general trends discussed above.
Compound Description: TPA023 is a triazolopyridazine derivative that exhibits high affinity for the benzodiazepine binding site of GABAA receptors, particularly those containing α2 and α3 subunits. It acts as a partial agonist at these subtypes, showing anxiolytic activity in rodent and primate models without significant sedative effects. TPA023 demonstrates potential as a non-sedating anxiolytic drug [, , , , ].
Relevance: Both TPA023 and 6-(4-benzyl-1-piperazinyl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine share the core [, , ]triazolo[4,3-b]pyridazine scaffold. The key difference lies in the substituents at the 6-position. While 6-(4-benzyl-1-piperazinyl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine features a 4-benzyl-piperazine moiety, TPA023 has a 2-ethyl-2H-1,2,4-triazol-3-ylmethoxy substituent. These variations in substituents could contribute to differences in their pharmacological profiles.
Compound Description: TPA123 is another triazolopyridazine derivative investigated for its abuse-liability-related effects. It displays weak partial agonist activity at GABAA receptors containing α1, α2, α3, and α5 subunits. Preclinical studies indicate potential anxiolytic efficacy, but self-administration studies in primates suggest a potential for abuse liability and mild withdrawal symptoms [].
Relevance: TPA123 shares the same core [, , ]triazolo[4,3-b]pyridazine scaffold as 6-(4-benzyl-1-piperazinyl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine. Both compounds have a substituent at the 6-position incorporating a 1,2,4-triazole moiety, further highlighting the importance of this structural element in binding to the benzodiazepine site of GABAA receptors.
Compound Description: AZD5153 is a bivalent bromodomain and extraterminal (BET) inhibitor, specifically targeting the BRD4 protein. It exhibits potent BRD4 activity, leading to c-Myc downregulation and tumor growth inhibition in preclinical studies. AZD5153 has been selected as a development candidate due to its excellent pharmacokinetic profile and in vivo efficacy [].
Relevance: While structurally distinct from 6-(4-benzyl-1-piperazinyl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine, AZD5153 incorporates the [, , ]triazolo[4,3-b]pyridazine moiety as part of its larger structure. This inclusion demonstrates the versatility of this chemical scaffold in targeting different biological targets and highlights its potential for development in various therapeutic areas.
This selection of related compounds, all connected to the core [, , ]triazolo[4,3-b]pyridazine scaffold present in 6-(4-benzyl-1-piperazinyl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine, demonstrates the broad applicability of this structural motif in medicinal chemistry. By modifying the substituents and exploring various fused ring systems, researchers have successfully targeted different biological pathways, leading to the development of both promising drug candidates and important tools for studying biological processes.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.